N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-23-22(27-25-15)21-19(12-13-28-21)24-20(26)14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJCSWOYJJEEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The reaction conditions are generally mild, and the yields can be moderate to excellent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole and thiophene rings, to introduce new substituents and modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve standard laboratory techniques and equipment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways, providing insights into its potential therapeutic uses.
Material Science: The compound’s properties may make it suitable for use in the development of new materials, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting their activity and leading to therapeutic effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as oxadiazole rings, thiophene/benzothiazole cores, or diphenylpropanamide backbones.
Table 1: Structural and Functional Comparison of Analogs
Structural Nuances and Implications
Core Heterocycle Variations: The thiophene-oxadiazole core in the target compound may confer distinct electronic properties compared to benzothiazole analogs (e.g., N-(benzothiazole-2-yl)-3,3-diphenylpropanamide). Trifluoromethylphenyl-substituted oxadiazoles (e.g., ) introduce strong electron-withdrawing effects, which could modulate metabolic stability or solubility compared to the methyl-substituted oxadiazole in the target compound .
Backbone Modifications :
- The 3,3-diphenylpropanamide moiety is conserved in both the target compound and the benzothiazole analog (). This suggests a shared role in hydrophobic interactions or scaffold rigidity.
- In contrast, navacaprant () replaces the propanamide with a piperidine-4-amine group, likely altering pharmacokinetic profiles (e.g., bioavailability, half-life) .
Commercial and Research Relevance
- Commercial Availability : Derivatives like 2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride () are marketed as intermediates, suggesting industrial interest in oxadiazole-based building blocks .
- Patent Activity : The inclusion of diphenylpropanamide-benzothiazole derivatives in a European patent () indicates competitive research efforts targeting related scaffolds .
Biological Activity
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a 1,2,4-oxadiazole ring and a thiophene moiety, which are known for their diverse biological properties. The following article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 360.45 g/mol. The structure includes:
- 1,2,4-Oxadiazole Ring : Contributes to the compound's ability to interact with biological targets.
- Thiophene Moiety : Enhances lipophilicity and bioavailability.
- Diphenylpropanamide Group : Potentially increases the compound's interaction with various receptors.
Antimicrobial Activity
Compounds containing oxadiazole moieties have been reported to exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of 1,2,4-oxadiazoles can inhibit various bacterial strains. In preliminary screenings conducted at concentrations of 100 µg/mL against Gram-positive and Gram-negative bacteria, compounds similar to this compound showed varying degrees of effectiveness:
| Compound | Zone of Inhibition (mm) | Gram Positive | Gram Negative |
|---|---|---|---|
| Compound A | 15 | Yes | No |
| Compound B | 12 | Yes | No |
| Compound C | 8 | No | Yes |
The results suggest that while some derivatives are effective against Gram-positive bacteria, their activity against Gram-negative strains is often limited.
Anticancer Activity
Recent research has highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. A study reported that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF7 (Breast) | 5.0 |
| Compound E | HeLa (Cervical) | 10.0 |
| Compound F | A549 (Lung) | 8.0 |
These findings suggest that the structural components of this compound may contribute to its anticancer efficacy.
Acaricidal Activity
The acaricidal properties of compounds containing oxadiazoles have also been explored. In one study assessing various derivatives for their efficacy against mite larvae and eggs, certain compounds demonstrated high mortality rates at low concentrations:
| Compound | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Compound G | 10 | 100 |
| Compound H | 5 | 80 |
| Compound I | 1 | 50 |
These results indicate that modifications to the oxadiazole structure can significantly influence acaricidal activity.
Case Study 1: Antimicrobial Screening
In a comprehensive study on antimicrobial activity involving a series of oxadiazole derivatives including this compound, researchers found that modifications in the substituents on the oxadiazole ring led to enhanced antibacterial activity against specific strains of bacteria. The study concluded that further optimization could yield potent antimicrobial agents.
Case Study 2: Anticancer Mechanism Elucidation
Another pivotal research project focused on understanding the mechanism by which oxadiazole derivatives induce apoptosis in cancer cells. The study utilized flow cytometry and Western blot analyses to demonstrate that these compounds activate caspase pathways leading to programmed cell death. This case underlines the importance of structural features in determining biological outcomes.
Q & A
Q. What are the common synthetic routes for N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:
- Step 1 : Condensation of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 2-aminothiophene derivatives under reflux using coupling agents like EDCl/HOBt.
- Step 2 : Amide coupling of the intermediate with 3,3-diphenylpropanoic acid using DCC/DMAP in anhydrous dichloromethane.
Reaction conditions (temperature, solvent polarity, and catalyst choice) are critical for yield optimization .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to verify proton environments (e.g., oxadiazole C-H at δ 8.2–8.5 ppm) and carbon backbone.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolve spatial arrangements of the thiophene-oxadiazole core and amide linkage .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram– bacteria).
- Anti-inflammatory : COX-1/COX-2 inhibition assays using fluorometric kits.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) and solvent blanks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Variables : Temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (5–15 mol%).
- Response Surface Methodology (RSM) : Statistically model interactions between variables to identify optimal conditions.
- Validation : Confirm reproducibility via triplicate runs .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Core Modifications : Synthesize derivatives by replacing the 3-methyl-oxadiazole with 1,3,4-thiadiazole or triazole moieties.
- Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., diphenyl groups) with bioactivity.
- Bioisosteric Replacement : Substitute thiophene with furan or pyrrole to assess electronic effects .
Q. How can computational methods predict biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein targets (e.g., EGFR, TNF-α).
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and conformational dynamics.
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities .
Q. How can contradictions in pharmacological data (e.g., varying IC values across studies) be resolved?
- Methodological Answer :
- Systematic Replication : Standardize assay protocols (e.g., cell passage number, serum concentration).
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers.
- Proteomic Profiling : Use LC-MS/MS to verify target engagement in different cell lines .
Q. What are the key considerations for synthesizing stable derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl rings to reduce CYP450-mediated oxidation.
- Solubility : Attach polar substituents (e.g., -SOH) or formulate as nanocrystals.
- In Vivo Testing : Use rodent models to assess oral bioavailability and half-life .
Q. How can metabolic pathways and degradation products be characterized?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS.
- Stability Studies : Expose the compound to simulated gastric fluid (SGF) and intestinal fluid (SIF) at 37°C, monitoring degradation via HPLC .
Q. What analytical methods ensure purity and stability in diverse matrices (e.g., biological fluids)?
- Methodological Answer :
- HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) for purity checks.
- Forced Degradation : Subject the compound to heat, light, and oxidative stress (HO) to identify degradation hotspots.
- Validation : Follow ICH guidelines for linearity, LOD, LOQ, and recovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
